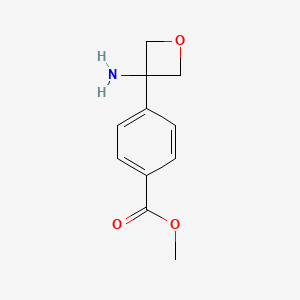
Methyl 4-(3-aminooxetan-3-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-aminooxetan-3-yl)benzoate is a chemical compound that features a benzoate ester linked to an oxetane ring with an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-aminooxetan-3-yl)benzoate typically involves the reaction of 4-(3-aminooxetan-3-yl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The detailed synthetic route may vary depending on the desired purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(3-aminooxetan-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may produce the corresponding alcohol.
Applications De Recherche Scientifique
Methyl 4-(3-aminooxetan-3-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 4-(3-aminooxetan-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various biochemical interactions, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate biological pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(3-hydroxyoxetan-3-yl)benzoate
- Methyl 4-(3-methyloxetan-3-yl)benzoate
- Methyl 4-(3-chlorooxetan-3-yl)benzoate
Uniqueness
Methyl 4-(3-aminooxetan-3-yl)benzoate is unique due to the presence of the amino group on the oxetane ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
methyl 4-(3-aminooxetan-3-yl)benzoate |
InChI |
InChI=1S/C11H13NO3/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-15-7-11/h2-5H,6-7,12H2,1H3 |
Clé InChI |
MNMRTGMITQUFCV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2(COC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


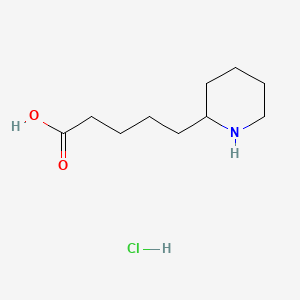
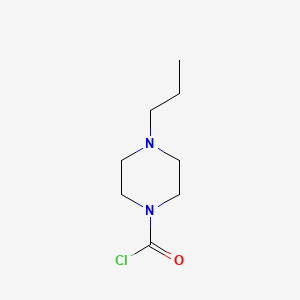
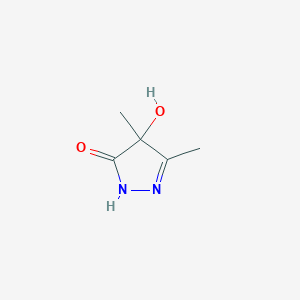
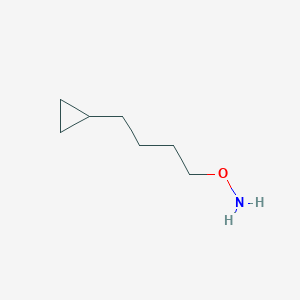
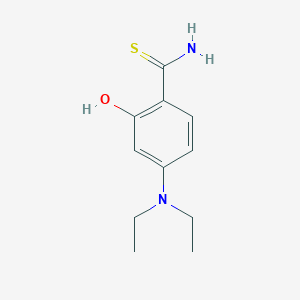
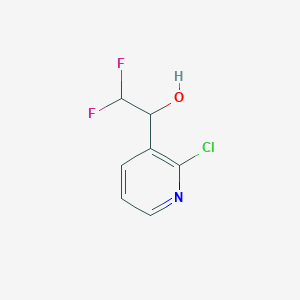


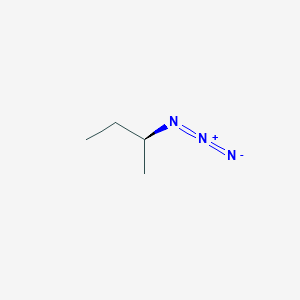
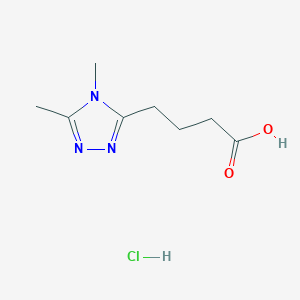
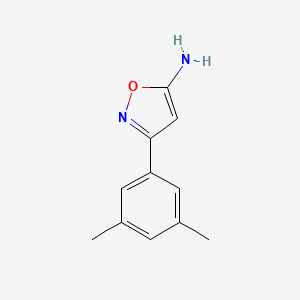
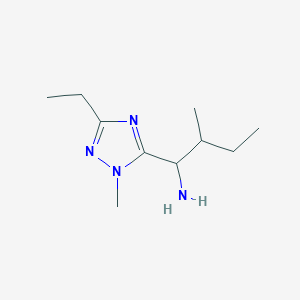
![Ethyl2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15319201.png)

